1-[(3,4-Dichlorobenzyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-[(3,4-Dichlorobenzyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C22H18Cl2N4. This compound is part of the pyrido[1,2-a]benzimidazole family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-Dichlorobenzyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the condensation of 2-aminobenzimidazole with a suitable aldehyde or ketone, followed by cyclization and functional group modifications. One common method involves the reaction of 2-aminobenzimidazole with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate, followed by the addition of propylamine and subsequent cyclization .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-Dichlorobenzyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, especially with halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
1-[(3,4-Dichlorobenzyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(3,4-Dichlorobenzyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or block receptor sites, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes critical for the survival and proliferation of pathogens or cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Known for its broad spectrum of biological activities, including antiviral and anticancer properties.
Pyrimido[1,2-a]benzimidazole: Similar structure with potential pharmacological applications.
3,4-Dichlorobenzyl derivatives: Known for their antimicrobial properties
Uniqueness
1-[(3,4-Dichlorobenzyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile stands out due to its unique combination of structural elements, which may confer specific biological activities not observed in other similar compounds.
Properties
Molecular Formula |
C22H18Cl2N4 |
---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
1-[(3,4-dichlorophenyl)methylamino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C22H18Cl2N4/c1-2-5-15-11-21(26-13-14-8-9-17(23)18(24)10-14)28-20-7-4-3-6-19(20)27-22(28)16(15)12-25/h3-4,6-11,26H,2,5,13H2,1H3 |
InChI Key |
FFWNRDKAYOZHJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCC4=CC(=C(C=C4)Cl)Cl)C#N |
Origin of Product |
United States |
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